molecular formula C23H18ClN5O5 B12705429 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- CAS No. 103255-76-1

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-

Cat. No.: B12705429
CAS No.: 103255-76-1
M. Wt: 479.9 g/mol
InChI Key: XXIFPGPYMQLCRA-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinone core linked to a naphthyridine and isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the naphthyridine and isoindole groups allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- stands out due to its unique combination of functional groups. Similar compounds include those with variations in the naphthyridine or isoindole moieties, which may exhibit different chemical and biological properties.

Properties

CAS No.

103255-76-1

Molecular Formula

C23H18ClN5O5

Molecular Weight

479.9 g/mol

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-5-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)17-11-14(29(33)34)3-4-16(17)23(28)32/h1-6,11,18H,7-10,12H2

InChI Key

XXIFPGPYMQLCRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)CC2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl

Origin of Product

United States

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